molecular formula C15H10BrNO3S2 B2792370 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE CAS No. 1421506-51-5

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE

Cat. No.: B2792370
CAS No.: 1421506-51-5
M. Wt: 396.27
InChI Key: MFEGDLUVVDKICN-UHFFFAOYSA-N
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Description

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a thiophene ring, and a bromine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and carboxamide functional group.

    Furan-2-carboxamide derivatives: These compounds feature the furan ring and carboxamide functional group.

    Bromo-substituted thiophenes: These compounds have a bromine atom attached to the thiophene ring.

Uniqueness

5-BROMO-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a furan ring, thiophene rings, and a bromine atom. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

IUPAC Name

5-bromo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO3S2/c16-13-6-4-10(20-13)15(19)17-8-9-3-5-12(22-9)14(18)11-2-1-7-21-11/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEGDLUVVDKICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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